molecular formula C5H9BNO B12551381 Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl CAS No. 146000-02-4

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl

Cat. No.: B12551381
CAS No.: 146000-02-4
M. Wt: 109.94 g/mol
InChI Key: VGVXSHWDGIXFKX-UHFFFAOYSA-N
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Description

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl typically involves the reaction of boronic acids with amino alcohols under specific conditions. One common method involves the use of boronic acid derivatives and amino alcohols in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the oxazaborolidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, borane derivatives, and substituted oxazaborolidines, depending on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a versatile catalyst in various organic reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

146000-02-4

Molecular Formula

C5H9BNO

Molecular Weight

109.94 g/mol

InChI

InChI=1S/C5H9BNO/c1-2-5-4-8-6-7(5)3-1/h5H,1-4H2

InChI Key

VGVXSHWDGIXFKX-UHFFFAOYSA-N

Canonical SMILES

[B]1N2CCCC2CO1

Origin of Product

United States

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